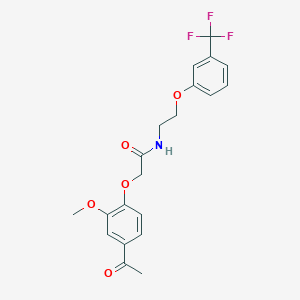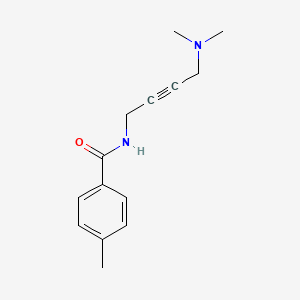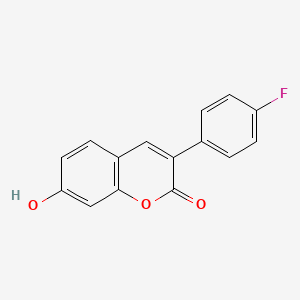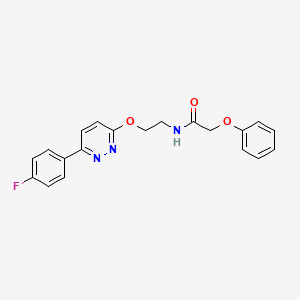
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy metabolism and is a promising target for the treatment of metabolic disorders, such as obesity, diabetes, and cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Assessment
A study by Rani et al. (2016) explored the synthesis of novel acetamide derivatives, focusing on their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were synthesized through multi-step reactions, starting from the Leuckart reaction. Among the series, certain compounds displayed activities comparable with standard drugs due to the presence of specific groups at the phenoxy nucleus position (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation
Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its role as an intermediate in the synthesis of antimalarial drugs. This research provided insights into optimizing the process, exploring various acyl donors, and understanding the mechanism and kinetics of the reaction (Magadum & Yadav, 2018).
Protein Tyrosine Phosphatase 1B Inhibitors
Saxena et al. (2009) designed and synthesized acetamide derivatives evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential for antidiabetic activity. This study underscores the importance of structural modifications in enhancing biological activity (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Comparative Metabolism of Chloroacetamide Herbicides
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. This study revealed differences in metabolic pathways between species, contributing to understanding the environmental and health impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Spatial Orientations and Coordination
Kalita and Baruah (2010) conducted a structural analysis of amide derivatives, showing different spatial orientations in their coordination complexes. This research contributes to the understanding of molecular geometry and interactions in the design of functional materials (Kalita & Baruah, 2010).
Eigenschaften
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO5/c1-13(25)14-6-7-17(18(10-14)27-2)29-12-19(26)24-8-9-28-16-5-3-4-15(11-16)20(21,22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKANWMDTFTESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-phenylacetamide](/img/structure/B2843273.png)
![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)





![({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2843291.png)